molecular formula C12H9Cl2NOS2 B4965738 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4965738
M. Wt: 318.2 g/mol
InChI Key: ZVWGXMUNFDCKRW-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as DCTB, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. DCTB is a yellow crystalline powder that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activity of protein-protein interactions, which can affect various biological processes.
Biochemical and Physiological Effects
4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one inhibits the growth of cancer cells and bacteria. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to reduce inflammation and pain in animal models. Additionally, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to affect the activity of various proteins and enzymes, which can affect biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its versatility. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been used in various scientific research applications, including drug development and biochemical and physiological studies. Additionally, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is its potential toxicity. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have toxic effects on certain cell types, and caution should be taken when handling and using 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments.

Future Directions

There are several future directions for the use of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory, anti-tumor, and anti-bacterial properties of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its effects on various biological processes. Furthermore, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be used as a tool in studying protein-protein interactions, which can provide insights into various biological systems.

Synthesis Methods

4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde and 2-aminothiophenol in the presence of ethanethiol as a catalyst. The reaction is carried out in ethanol, and the crude product is purified using recrystallization. Other methods involve the use of different catalysts and solvents to produce 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.

Scientific Research Applications

4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been used in various scientific research applications, including the development of new drugs and as a tool in biochemical and physiological studies. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a potential candidate for drug development. Additionally, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been used to study the role of protein-protein interactions in biological systems.

properties

IUPAC Name

(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NOS2/c1-2-17-12-15-10(11(16)18-12)5-7-3-4-8(13)6-9(7)14/h3-6H,2H2,1H3/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWGXMUNFDCKRW-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(2,4-dichlorobenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.